molecular formula C20H20N6S2 B14459086 5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] CAS No. 72743-83-0

5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]

Cat. No.: B14459086
CAS No.: 72743-83-0
M. Wt: 408.5 g/mol
InChI Key: BUHLTZRIWGXNQO-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiadiazole rings connected by an ethane-1,2-diyl bridge and substituted with N-(4-methylphenyl) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] typically involves the reaction of 4-methylphenylhydrazine with ethane-1,2-dithiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the thiadiazole rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole rings to thiadiazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-(Ethane-1,2-diyl)bis[N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine]
  • 5,5’-(Ethane-1,2-diyl)bis[N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine]
  • 5,5’-(Ethane-1,2-diyl)bis[N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine]

Uniqueness

5,5’-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine] is unique due to the presence of the 4-methylphenyl groups, which can influence its electronic properties and reactivity. This substitution pattern can enhance its potential as a ligand in coordination chemistry and its biological activities compared to other similar compounds.

Properties

CAS No.

72743-83-0

Molecular Formula

C20H20N6S2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]ethyl]-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H20N6S2/c1-13-3-7-15(8-4-13)21-19-25-23-17(27-19)11-12-18-24-26-20(28-18)22-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

BUHLTZRIWGXNQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)CCC3=NN=C(S3)NC4=CC=C(C=C4)C

Origin of Product

United States

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